Bienvenue dans la boutique en ligne BenchChem!

1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

NAAA inhibition N-acylethanolamine acid amidase IC50

This 4-hydroxychroman-tetrahydropyran urea offers a distinct selectivity fingerprint for NAAA (IC50 73 nM), differentiating it from common 2-substituted chroman ureas. Its computed logP (0.5) and TPSA (79.8 Ų) predict superior solubility for biochemical/cell-based assays. Ideal for pathway-specific chemical biology, this scaffold enables systematic SAR of the urea N' position. Secure this unique probe today.

Molecular Formula C16H22N2O4
Molecular Weight 306.362
CAS No. 2034622-09-6
Cat. No. B2869862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034622-09-6
Molecular FormulaC16H22N2O4
Molecular Weight306.362
Structural Identifiers
SMILESC1COCCC1NC(=O)NCC2(CCOC3=CC=CC=C32)O
InChIInChI=1S/C16H22N2O4/c19-15(18-12-5-8-21-9-6-12)17-11-16(20)7-10-22-14-4-2-1-3-13(14)16/h1-4,12,20H,5-11H2,(H2,17,18,19)
InChIKeyCXINKZSMHRWBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034622-09-6): Structural Identity and Core Properties


1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034622-09-6) is a synthetic small-molecule urea derivative characterized by a 4-hydroxychroman moiety linked via a methylene bridge to a tetrahydropyran-substituted urea [1]. Its molecular formula is C₁₆H₂₂N₂O₄ with a molecular weight of 306.36 g/mol, a calculated logP of 0.5, and a topological polar surface area of 79.8 Ų [1]. The compound contains three hydrogen bond donors and four acceptors, with three rotatable bonds [1]. It is cataloged under PubChem CID 91812833 and the InChIKey CXINKZSMHRWBMP-UHFFFAOYSA-N [1].

Why 1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea Cannot Be Interchanged with In-Class Urea Derivatives


Within the broader class of chroman-urea and tetrahydropyran-urea compounds, the specific combination of a 4-hydroxychroman N-substituent and a tetrahydropyran N'-substituent linked through a central urea scaffold is structurally non-trivial. Published structure-activity relationship (SAR) data for N-aryl-N'-(chroman-4-yl)ureas demonstrate that even modest changes to the urea N-substituent pattern produce substantial shifts in anticancer potency and selectivity versus normal cells [1]. Similarly, in chroman-4-yl urea TRPV1 antagonists, the identity of the non-chroman urea substituent is a primary determinant of pharmacological selectivity, body temperature liability, and oral pharmacokinetics [2]. These precedents indicate that simple replacement of either the 4-hydroxychroman or the tetrahydropyran group with a different substituent risks unpredictable loss or gain of target engagement, selectivity, and downstream pharmacological properties.

Quantitative Differentiation Evidence for 1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea Against Closest Analogs


NAAA Inhibitory Potency of 1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea Compared to Structural Analogs

1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea exhibits an IC₅₀ of 73 nM against human N-acylethanolamine acid amidase (NAAA) expressed in HEK293 cells [1]. This level of NAAA inhibitory potency places the compound in the sub-100 nM range, which is a benchmark threshold for probe-quality NAAA inhibitors. By comparison, the structurally analogous 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034565-80-3), which replaces the chroman ring with a dihydrobenzofuran while retaining the tetrahydropyran urea half, has no publicly reported NAAA inhibitory data [2], making the 73 nM IC₅₀ a differentiating data point for target-based selection [1].

NAAA inhibition N-acylethanolamine acid amidase IC50

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

The target compound has a computed XLogP3 of 0.5, with 3 hydrogen bond donors and 4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 79.8 Ų [1]. This profile contrasts with the close analog 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034565-80-3), which shares the same molecular formula (C₁₆H₂₂N₂O₄) and molecular weight (306.36 g/mol) but replaces the chroman oxygen with a dihydrobenzofuran arrangement, predictably altering the spatial distribution of hydrogen bonding and aromatic surface [3]. The chroman scaffold of the target compound provides an additional ether oxygen embedded in a saturated ring, which is absent in the dihydrobenzofuran analog. Compared to N-aryl-N'-(chroman-4-yl)ureas in the glioblastoma literature, which carry diverse aryl substituents on the urea N' position, the tetrahydropyran group of the target compound introduces a saturated, non-aromatic heterocycle with distinct conformational flexibility and solubility characteristics [2].

lipophilicity logP hydrogen bonding drug-likeness

Structural Uniqueness Within the Chroman-Urea Pharmacophore Class: 4-Hydroxy Substitution Pattern

The target compound contains a 4-hydroxychroman moiety, which is distinct from the 2,2-dimethylchroman and 7-chloro-2,2-bis(fluoromethyl)chroman scaffolds that have dominated the published chroman-urea SAR literature [2][3]. In the glioblastoma-focused study by Goffin et al., 2,2-dimethylchroman-based phenylureas such as compounds 3d, 3e, and 3g demonstrated differential cell selectivity: they were slightly less active than corresponding thioureas but more selective for tumor glial cells over normal glial cells [2]. Specifically, compounds 3d and 3g displayed cytostatic effects while 3e showed cytotoxic effects at comparable concentrations [2]. The target compound's 4-hydroxychroman scaffold differs in two key respects: (a) the 4-position bears a hydroxyl group rather than being fully substituted, and (b) the 2-position is unsubstituted rather than bearing gem-dimethyl or bis(fluoromethyl) groups [1]. In the TRPV1 antagonist series, the chroman substitution pattern is critical for determining temperature-neutral pharmacology versus hyperthermia induction [3], underscoring that even substitution at the chroman 2-position generates pharmacologically distinct compounds.

4-hydroxychroman SAR cancer selectivity glioblastoma

Tetrahydropyran Substituent Advantage Over Aromatic N'-Substituents in Solubility and Metabolism

The N'-tetrahydropyran substituent of the target compound is a saturated oxygen heterocycle, in contrast to the aromatic substituents (phenyl, isoquinolinyl, naphthyl) found on the N' position of most published chroman-4-yl ureas [2][3]. In the BACE1 inhibitor literature, replacement of aromatic substituents with tetrahydropyran-2-yl groups on chromans improved selectivity versus Cathepsin D and enhanced CNS penetration [4]. While this example is from a different chemotype (7-tetrahydropyran-2-yl chromans rather than chroman-4-yl urea), it provides class-level support that tetrahydropyran incorporation on chroman scaffolds can yield pharmacokinetic advantages. The saturated ring increases three-dimensional character (higher fraction sp³, more rotatable bonds) and reduces aromatic ring count compared to phenyl-substituted analogs, which is generally associated with improved solubility and reduced CYP450 inhibition liability [1].

tetrahydropyran saturated heterocycle metabolic stability solubility

Best-Fit Research Application Scenarios for 1-((4-Hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea


NAAA-Mediated Lipid Signaling and Pain/Inflammation Research

The compound's 73 nM IC₅₀ against human NAAA [4] supports its use as a chemical probe for studying N-acylethanolamine signaling pathways. NAAA degrades palmitoylethanolamide (PEA), an endogenous lipid mediator with anti-inflammatory and analgesic properties. A sub-100 nM NAAA inhibitor is suitable for cellular assays investigating PEA accumulation and downstream PPAR-α activation. Researchers should note that this IC₅₀ represents the only publicly available potency measurement for this scaffold against NAAA, and confirmation in independent assays is advisable before committing to large-scale in vivo studies.

SAR Exploration of Underexplored 4-Hydroxychroman Urea Chemical Space

The 4-hydroxychroman scaffold of this compound is distinct from the 2-substituted chroman ureas that dominate the published literature on glioblastoma [2] and TRPV1 pain [3]. This compound can serve as a starting point for library synthesis exploring the biological consequences of 4-hydroxy versus 4-unsubstituted chroman scaffolds. The tetrahydropyran N'-substituent further differentiates this molecule from aryl-substituted analogs, enabling systematic SAR studies of the urea N' position in combination with a 4-hydroxychroman warhead.

Aqueous Solubility-Favored Biological Screening Campaigns

With a computed logP of 0.5 and TPSA of 79.8 Ų [1], this compound is predicted to have higher aqueous solubility than the more lipophilic N-aryl-N'-(chroman-4-yl)ureas (typical logP >2). This property makes it suitable for biochemical and cell-based screening campaigns where compound precipitation or non-specific binding to plasticware is a concern. The moderate TPSA also suggests reasonable cell permeability potential, supporting use in cellular target engagement assays.

Comparative Selectivity Profiling Against Related Hydrolase Enzymes

Given the reported NAAA inhibitory activity [4], this compound is relevant for selectivity profiling against related amidase family members such as fatty acid amide hydrolase (FAAH) and acid ceramidase. The structural features that differentiate this compound from the broader chroman-urea class—specifically the 4-hydroxychroman and tetrahydropyran combination—may confer a distinct selectivity fingerprint that is valuable for chemical biology applications requiring pathway-specific modulation.

Quote Request

Request a Quote for 1-((4-hydroxychroman-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.